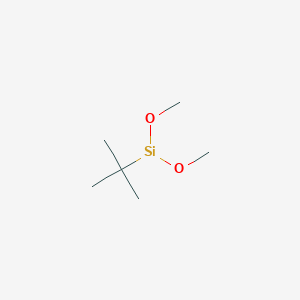
Tetrahydro-2H-pyran-3-YL methanesulfonate
Vue d'ensemble
Description
Tetrahydro-2H-pyran-4-yl Methanesulfonate is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone . This compound is used in the formation of photoresists and can be derived from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Synthesis Analysis
The synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate involves the addition of MsCl to a DCM solution of tetrahydropyran-4-ol and triethylamine at -10°C . It is also an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone .Molecular Structure Analysis
The molecular formula of Tetrahydro-2H-pyran-4-yl Methanesulfonate is C6H12O4S . The molecular weight is 180.22 .Chemical Reactions Analysis
Tetrahydro-2H-pyran-4-yl Methanesulfonate is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone . This compound is used to prepare substituted 4-alkyl-2 (1H)-quinazolinones as potential cardiotonics .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-yl Methanesulfonate has a molecular weight of 180.22 . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .Applications De Recherche Scientifique
Catalytic Systems in Organic Synthesis
Tetrahydro-2H-pyran-3-YL methanesulfonate plays a significant role in catalytic systems for organic synthesis. Copper methanesulfonate–acetic acid, for instance, has been identified as a novel catalytic system for tetrahydropyranylation of alcohols and phenols, highlighting the importance of tetrahydro-2H-pyran derivatives in these reactions (Wang, Song, Gong, & Jiang, 2007). Similarly, ferrous methanesulfonate has shown efficiency in catalyzing the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).
Organic Synthesis and Medicinal Chemistry
In the field of medicinal chemistry, derivatives of tetrahydro-2H-pyran are synthesized for various applications. For example, a hetero Diels−Alder-Biocatalysis approach was utilized for synthesizing a key intermediate for a protein kinase C inhibitor drug, demonstrating the compound's relevance in the development of therapeutic agents (Caille, Govindan, Junga, Lalonde, & Yao, 2002).
Development of Organocatalysts
Tetrahydro-2H-pyran derivatives are involved in the development of novel organocatalysts. For example, 1,3-Propanediaminium methanesulfonate, a nanoaliphatic ammonium salt, has been applied as an eco-friendly organocatalyst for synthesizing 2-amino-3-cyano-4H-pyran derivatives (Honarmand, Naeimi, & Zahedifar, 2017). This highlights the compound's role in green chemistry and sustainable synthesis methods.
Insecticidal Activity
Research has also been conducted on the synthesis and insecticidal activity of novel pyrazole methanesulfonates, a category that includes tetrahydro-2H-pyran derivatives. These compounds have been found to exhibit insecticidal activity, contributing to the development of new pesticides (Finkelstein & Strock, 1997).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
oxan-3-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFXSGOGYHXYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697048 | |
| Record name | Oxan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129888-63-7 | |
| Record name | Oxan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)





![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)

![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)




